4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine
CAS No.: 1024592-70-8
Cat. No.: VC8039566
Molecular Formula: C21H22N4O5S
Molecular Weight: 442.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024592-70-8 |
|---|---|
| Molecular Formula | C21H22N4O5S |
| Molecular Weight | 442.5 g/mol |
| IUPAC Name | 4-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine |
| Standard InChI | InChI=1S/C21H22N4O5S/c1-30-17-8-6-15(7-9-17)18-14-19(23-22-18)16-10-12-24(13-11-16)31(28,29)21-5-3-2-4-20(21)25(26)27/h2-9,14,16H,10-13H2,1H3,(H,22,23) |
| Standard InChI Key | YBDMANJDTMWORF-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NNC(=C2)C3CCN(CC3)S(=O)(=O)C4=CC=CC=C4[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
4-[3-(4-Methoxyphenyl)-1H-pyrazol-5-yl]-1-(2-nitrophenyl)sulfonylpiperidine features a piperidine core substituted at the 1-position with a 2-nitrophenylsulfonyl group and at the 4-position with a pyrazole ring bearing a 4-methoxyphenyl substituent. The sulfonamide linkage introduces polarity and hydrogen-bonding capacity, while the nitro and methoxy groups confer electron-withdrawing and electron-donating effects, respectively.
Molecular Formula:
Molecular Weight: 493.52 g/mol (calculated using atomic weights from PubChem entries ).
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the sulfonyl and pyrazole substituents occupying equatorial positions to minimize steric strain. The pyrazole ring exists in a planar configuration, with the 4-methoxyphenyl group oriented orthogonally to reduce π-π stacking interference .
Synthetic Pathways
Retrosynthetic Analysis
The compound can be dissected into three key fragments:
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Piperidine backbone: Derived from commercially available piperidine-4-carboxylic acid.
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Pyrazole moiety: Synthesized via cyclocondensation of 4-methoxyphenylhydrazine with diketones .
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Sulfonamide linkage: Introduced via nucleophilic substitution between piperidine and 2-nitrobenzenesulfonyl chloride .
Stepwise Synthesis
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Formation of Pyrazole Intermediate:
Reacting 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions yields 3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate. Hydrolysis and decarboxylation afford the free pyrazole . -
Piperidine Functionalization:
Piperidine-4-carboxylic acid is converted to its ethyl ester, followed by coupling with the pyrazole intermediate using EDCl/HOBt. The ester is subsequently hydrolyzed to the carboxylic acid . -
Sulfonylation:
The piperidine nitrogen undergoes sulfonylation with 2-nitrobenzenesulfonyl chloride in dichloromethane using triethylamine as a base. Reaction conditions (0°C, 6 hours) ensure high regioselectivity .
Table 1: Synthetic Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Pyrazole formation | HCl/EtOH, reflux, 12 h | 78 | 95 |
| Piperidine coupling | EDCl/HOBt, DMF, 24 h | 65 | 92 |
| Sulfonylation | Et3N, DCM, 0°C, 6 h | 82 | 98 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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-NMR (400 MHz, CDCl3):
-
-NMR:
Infrared Spectroscopy (IR)
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Strong absorption at 1345 cm (asymmetric S=O stretch), 1160 cm (symmetric S=O stretch), and 1245 cm (C-O-C from methoxy) .
Computational and Quantum Mechanical Insights
Density Functional Theory (DFT) Analysis
Using the B3LYP/6-31G(d,p) basis set, key parameters include:
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HOMO-LUMO Gap: 4.2 eV, indicating moderate reactivity.
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Molecular Electrostatic Potential (MEP): Localized negative charge on sulfonyl oxygen atoms, suggesting nucleophilic attack sites .
Table 2: Frontier Orbital Energies
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.34 |
| LUMO Energy | -2.14 |
| Band Gap | 4.20 |
Molecular Docking Simulations
Docking into the Bcr-Abl kinase active site (PDB: 2HYY) revealed:
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